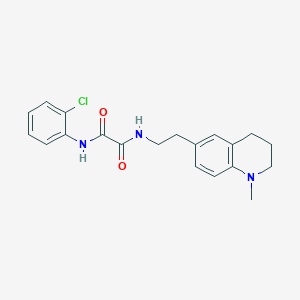![molecular formula C27H27N3O B2364273 6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline CAS No. 638141-76-1](/img/structure/B2364273.png)
6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of indoloquinoxalines and has been found to exhibit several biological activities.
Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
6H-Indolo[2,3-b]quinoxalines, including compounds like 6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline, have been extensively studied in medicinal chemistry for their potential pharmacological properties. For instance, the synthesis of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines demonstrated their low toxicity and potent interferon inducers and antiviral properties (Shibinskaya et al., 2010). Similarly, new derivatives of 6H-Indolo[2,3-b]quinoxaline have been synthesized and evaluated for antiproliferative activity, indicating their potential in anticancer drug development (Wang et al., 2012).
DNA Interaction and Anticancer Activities
The interaction of 6H-Indolo[2,3-b]quinoxaline derivatives with DNA is a critical aspect of their pharmacological activities. These compounds are known to intercalate into DNA, influencing their anticancer, antiviral, and other activities. The thermal stability of the DNA-compound complex depends on the substituents attached to the 6H-Indolo[2,3-b]quinoxaline nucleus (Moorthy et al., 2013).
Optical and Electroluminescent Properties
6H-Indolo[2,3-b]quinoxaline derivatives have been explored for their optical properties. For example, triarylamines containing a 6H-indolo[2,3-b]quinoxaline core displayed green or yellow emission, with potential applications in electroluminescent devices (Thomas & Tyagi, 2010). Additionally, derivatives with bulky polyaromatic hydrocarbons have been synthesized, showing improved emission properties and potential for organic light-emitting diodes (Tyagi et al., 2011).
properties
IUPAC Name |
6-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O/c1-18(2)20-14-13-19(3)17-25(20)31-16-8-15-30-24-12-7-4-9-21(24)26-27(30)29-23-11-6-5-10-22(23)28-26/h4-7,9-14,17-18H,8,15-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWWSKCUVWFYGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


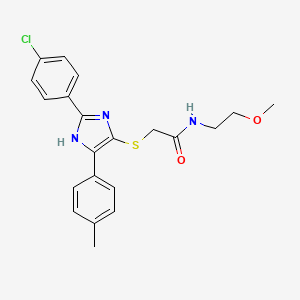
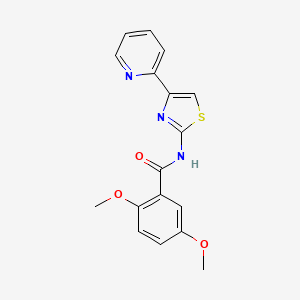

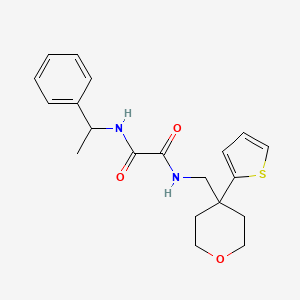
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2364198.png)
![8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2364199.png)
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2364201.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride](/img/structure/B2364204.png)


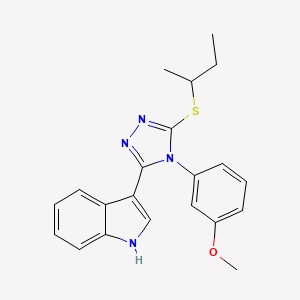
![Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate](/img/structure/B2364210.png)
